molecular formula C11H10ClF5O2 B14064207 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B14064207
M. Wt: 304.64 g/mol
InChI Key: CYUGAGIHBXXGPW-UHFFFAOYSA-N
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Description

The compound 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (CAS: 1806458-12-7) is a halogenated aromatic hydrocarbon with a unique substitution pattern. Its molecular formula is C₁₁H₁₀ClF₅O₂, with a molar mass of 304.64 g/mol . Key physical properties include a predicted density of 1.349 g/cm³ and a boiling point of 271.6°C under standard conditions . The structure features a benzene ring substituted with a 3-chloropropyl chain at position 1, a difluoromethoxy group at position 2, and a trifluoromethoxy group at position 3.

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2

InChI Key

CYUGAGIHBXXGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Analysis

Route 1: Sequential Electrophilic Substitution and Alkylation

Step 2: Difluoromethoxy Group Installation
  • Nucleophilic substitution : Nitro group reduction (Fe/HCl) forms aniline, followed by diazotization and treatment with ClCF₂O⁻ to introduce -OCF₂H.
  • Key parameters :
    • Temperature: <5°C during diazotization.
    • Reagent: 50% hypophosphorous acid for byproduct removal.
Step 3: 3-Chloropropyl Chain Attachment
  • Friedel-Crafts alkylation : Reaction with 3-chloropropyl chloride in DCM using AlCl₃ catalyst at 25°C.
  • Alternative : Grignard reagent (CH₂CH₂CH₂Cl-MgBr) in tetrahydrofuran (THF) at −70°C.

Table 1. Comparison of Alkylation Methods

Method Catalyst Solvent Temp (°C) Yield (%)
Friedel-Crafts AlCl₃ DCM 25 75
Grignard None THF −70 68

Route 2: Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling
  • Pre-functionalized boronic ester intermediates couple with 3-chloropropyl bromide using Pd(PPh₃)₄ in toluene/ethanol.
  • Advantage : Better regiocontrol for ortho-substituted products.
  • Yield : 72% after column chromatography.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Chlorinated solvents (DCM, chloroform) : Enhance electrophilic substitution rates but require strict temperature control (≤35°C) to prevent hydrolysis.
  • Polar aprotic solvents (DMF, acetonitrile) : Improve solubility in palladium-catalyzed steps but may necessitate higher catalyst loadings (5% Pd/C).

Catalytic Systems

  • Lewis acids (FeCl₃, AlCl₃) : Critical for Friedel-Crafts alkylation but generate stoichiometric waste.
  • Palladium-carbon : Enables hydrogenation and coupling with 2–3 MPa H₂ pressure.

Table 2. Catalyst Performance in Fluorination

Catalyst Temp (°C) Pressure (kg/cm²) Yield (%)
HF 80 30–35 90
KF 120 Ambient 45

Analytical and Purification Techniques

Chromatography and Distillation

  • Distillation : Effective for isolating trifluoromethoxy intermediates (bp 120–125°C).
  • Column chromatography : Required for separating regioisomers using silica gel and hexane/ethyl acetate.

Spectroscopic Characterization

  • ¹⁹F NMR : Confirms −OCF₃ (−60 ppm) and −OCF₂H (−80 ppm) groups.
  • GC-MS : Monitors reaction progress and detects chlorinated byproducts.

Industrial Considerations and Environmental Impact

  • Waste management : HF neutralization with Ca(OH)₂ and recycling of DCM via distillation.
  • Scale-up challenges : Exothermic fluorination steps require pressurized reactors (e.g., SS 316 autoclaves).

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts .

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The trifluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propyl Derivatives

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (CAS: 1804188-48-4)
  • Molecular Formula : C₁₁H₁₀BrF₅OS
  • Molar Mass : 365.16 g/mol
  • Key Differences: Replacement of chlorine with bromine on the propyl chain increases molar mass by ~60.5 g/mol due to bromine’s higher atomic weight. Substitution of trifluoromethoxy (position 4) with trifluoromethylthio (─SCF₃), which is more lipophilic and bulkier. This may alter binding affinity in biological systems or solubility in organic solvents .
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CAS: 52605-52-4)
  • Structure : A piperazine ring with 3-chlorophenyl and 3-chloropropyl substituents.
  • Key Differences: Replacement of the benzene ring with a piperazine ring introduces basicity due to the nitrogen atoms, which is absent in the target compound.

Trifluoromethoxy-Substituted Aromatic Compounds

2-(Trifluoromethoxy)aniline (CAS: TCI Chemicals)
  • Structure : Aniline derivative with a trifluoromethoxy group at position 2.
  • Key Differences: The amine group (─NH₂) introduces reactivity in electrophilic substitution reactions, unlike the non-reactive chloropropyl chain in the target compound. Trifluoromethoxy’s electron-withdrawing effect deactivates the benzene ring, but the amine group directs substitution to specific positions, altering synthetic utility .
4-(Trifluoromethoxy)benzenesulfonyl Chloride (CAS: 94108-56-2)
  • Structure : Benzene with sulfonyl chloride and trifluoromethoxy groups.
  • Key Differences :
    • The sulfonyl chloride group (─SO₂Cl) enhances electrophilicity, making this compound reactive toward nucleophiles (e.g., in sulfonamide synthesis).
    • Higher polarity compared to the target compound due to the sulfonyl group, likely increasing solubility in polar solvents .

Pesticide-Related Analogs

Flufenprox (CAS: Not listed; from pesticide glossary)
  • Structure: Contains a chlorophenoxy group and a trifluoropropoxy chain.
  • Key Differences: A phenoxyether backbone instead of a benzene with direct substitutions. The trifluoropropoxy group may enhance metabolic stability in biological systems, a trait leveraged in pesticide design .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Density (g/cm³) Boiling Point (°C)
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 Cl-propyl (1), difluoromethoxy (2), trifluoromethoxy (4) 1.349 271.6
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene C₁₁H₁₀BrF₅OS 365.16 Br-propyl (1), difluoromethoxy (2), trifluoromethylthio (4) N/A N/A
2-(Trifluoromethoxy)aniline C₇H₆F₃NO 177.12 NH₂ (1), trifluoromethoxy (2) N/A N/A

Research Implications and Trends

  • Functional Group Impact: Trifluoromethoxy groups improve thermal stability and resistance to oxidation compared to non-fluorinated analogs, making such compounds valuable in high-temperature applications .
  • Structural Diversity : Piperazine or aniline backbones introduce nitrogen-based reactivity, expanding utility in medicinal chemistry versus the inert aromatic core of the target compound .

Biological Activity

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a trifluoromethoxy group. Its molecular formula is C11H10ClF5O2\text{C}_{11}\text{H}_{10}\text{ClF}_{5}\text{O}_{2} and it has a molecular weight of 304.64 g/mol. This compound has garnered attention due to its potential biological activity, particularly in modulating enzyme functions and interacting with specific molecular targets.

The presence of trifluoromethoxy groups in the structure enhances the compound's binding affinity and stability, which may lead to significant biological effects. The chloropropyl substituent is known to influence the lipophilicity and overall reactivity of the molecule, making it suitable for various biological applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Modulation : The compound has been shown to interact with enzymes, potentially altering their activity. Specific pathways affected depend on the biological context in which the compound is utilized.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain strains, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds to predict the biological efficacy of this compound. For instance:

  • Quantitative Structure-Activity Relationship (QSAR) Studies : These studies have revealed correlations between molecular descriptors (such as lipophilicity and electronic properties) and antibacterial activity. The findings suggest that modifications in the substituents can significantly impact the biological properties of similar compounds .
  • In Vitro Assays : In vitro assays have demonstrated that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may possess comparable antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme ModulationAlters enzyme activity; specific pathways vary
AntibacterialPotential antibacterial effects against bacteria
Structure-ActivityCorrelation with physicochemical properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves sequential functionalization of the benzene ring. First, introduce the trifluoromethoxy group via nucleophilic aromatic substitution (NAS) using a trifluoromethoxide source under anhydrous conditions (e.g., AgOTf/KF system) . Next, install the difluoromethoxy group using a difluoromethylation reagent (e.g., ClCF₂OCH₃) with a CuI catalyst in DMF at 80°C . Finally, the 3-chloropropyl chain can be appended via Friedel-Crafts alkylation using 3-chloropropyl bromide and AlCl₃. Monitor intermediates by GC-MS and optimize stoichiometry to minimize byproducts (e.g., di-alkylated species) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorinated substituents (δ −55 to −60 ppm for CF₃O, δ −85 to −90 ppm for CF₂O) . ¹H NMR can resolve the chloropropyl chain (δ 3.6–3.8 ppm for CH₂Cl).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. How can researchers evaluate the hydrolytic stability of the chloropropyl chain under physiological or environmental conditions?

Methodological Answer: Design a kinetic study by dissolving the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC every 24 hours. Compare half-lives to identify pH-dependent instability. Use LC-MS to detect hydrolysis products (e.g., propanol derivatives). Include controls with non-chlorinated analogs to isolate the chlorine substituent’s effect .

Advanced Research Questions

Q. How can contradictory literature reports on the compound’s reactivity in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies may arise from varying catalyst systems. For example, Pd(PPh₃)₄ may fail due to steric hindrance from trifluoromethoxy groups, while Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) could improve yield. Systematically test ligands (e.g., SPhos vs. DavePhos) and bases (Cs₂CO₃ vs. KOtBu) . Use DFT calculations to model steric/electronic effects of substituents on transition states .

Q. What strategies mitigate decomposition during long-term storage, particularly for the difluoromethoxy group?

Methodological Answer: The difluoromethoxy group is prone to oxidation. Store the compound under inert gas (Ar/N₂) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation. Characterize decomposition products via ¹⁹F NMR to identify pathways (e.g., CF₂O → COF₂) .

Q. How can researchers design bioactivity assays to probe its potential as a pesticide or enzyme inhibitor?

Methodological Answer:

  • In Vitro Assays: Test acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) .
  • In Vivo Models: Use Drosophila melanogaster to assess neurotoxicity (LC₅₀ dose-response).
  • Structural Modeling: Dock the compound into AChE active sites (PDB: 1DX6) using AutoDock Vina to prioritize substituent modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for trifluoromethoxy-containing analogs?

Methodological Answer: Variations may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Replicate experiments using standardized conditions (0.1 M in CDCl₃, 298 K) and compare with databases (e.g., SDBS). For ambiguous signals, use 2D NMR (HSQC, HMBC) to assign coupling networks .

Methodological Tables

Property Technique Key Parameters Reference
Hydrolytic StabilityHPLC-PDApH 7.4, 37°C, t₁/₂ = 72 hrs
Synthetic Yield OptimizationGC-MSAlCl₃: 1.2 eq, 0°C → RT, 85% yield
Fluorine NMR Shifts¹⁹F NMR (376 MHz)CF₃O: δ −58.2 ppm; CF₂O: δ −87.5 ppm

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